molecular formula C10H8F3NO2S B2576729 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid CAS No. 453557-66-9

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid

Cat. No.: B2576729
CAS No.: 453557-66-9
M. Wt: 263.23
InChI Key: QXTRKVVFQXNLMU-UHFFFAOYSA-N
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Description

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid (CAS: 453557-66-9) is a nicotinic acid derivative with a sulfanyl (-S-) group attached to a 3,4,4-trifluoro-3-butenyl substituent at the 2-position of the pyridine ring. Its molecular formula is C₁₀H₈F₃NO₂S, with a molecular weight of 263.24 g/mol . The compound is structurally characterized by:

  • A pyridine-3-carboxylic acid (nicotinic acid) core.
  • A thioether linkage (-S-), which may enhance interactions with biological targets via sulfur-mediated binding.

Properties

IUPAC Name

2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2S/c11-7(8(12)13)3-5-17-9-6(10(15)16)2-1-4-14-9/h1-2,4H,3,5H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXTRKVVFQXNLMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally or functionally related compounds are analyzed for comparative insights:

2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids (CSABs)

  • Structure: Features a butanoic acid core with a sulfanyl-carboxymethyl group and an aryl ketone moiety .
  • Synthesis: Prepared via Michael addition of thioglycolic acid to (E)-4-aryl-4-oxo-2-butenoic acids .
  • Biological Activity: Antiproliferative Activity: Exhibits 10-fold higher cytotoxicity against HeLa cells (IC₅₀ ~1–10 μM) compared to parent compounds, with selectivity toward cancer cells over healthy peripheral blood mononuclear cells (PBMCs) . Mechanism: Activity attributed to thiol-mediated Michael addition on cellular targets.
Parameter 2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic Acid CSABs
Core Structure Nicotinic acid (pyridine-3-carboxylic acid) Butanoic acid
Key Substituents Trifluoroalkenyl-sulfanyl Carboxymethyl-sulfanyl, aryl ketone
Reported Bioactivity Not explicitly reported Antiproliferative (HeLa cells)
Synthetic Route Undescribed in evidence Michael addition

S-Substituted 2-Mercaptopyrimidine-5-Carbonitriles

  • Structure : Pyrimidine core with a mercapto group and nitrile substitution .
  • Biological Activity: Leishmanicidal: Active at 10 mg/kg in hamsters. Herbicidal: Strong activity against Lactuca sativa and Lemnoideae plants .
Parameter This compound 2-Mercaptopyrimidine-5-Carbonitriles
Core Structure Pyridine Pyrimidine
Key Functional Groups Trifluoroalkenyl-sulfanyl, carboxylic acid Mercapto, nitrile
Biological Targets Undescribed Protozoal, plant growth

N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamides

  • Structure : Oxadiazole core with indole and sulfanyl-acetamide substituents .
  • Biological Activity :
    • Enzyme Inhibition :
  • α-Glucosidase : IC₅₀ = 49.71 µM (compound 8q) vs. acarbose (38.25 µM).
  • Butyrylcholinesterase (BChE) : IC₅₀ = 31.62 µM (compound 8g) .
Parameter This compound Oxadiazole-Sulfanyl Acetamides
Core Structure Pyridine 1,3,4-Oxadiazole
Key Functional Groups Trifluoroalkenyl-sulfanyl, carboxylic acid Indole, acetamide
Biological Targets Undescribed Enzymes (α-glucosidase, BChE)

6-(1-Pyrrolidinyl)nicotinic Acid

  • Structure : Nicotinic acid derivative with a pyrrolidine substituent at the 6-position .
  • Molecular Weight : 192.22 g/mol (vs. 263.24 for the target compound).
  • Functional Implications : The pyrrolidine group may enhance solubility or binding to amine-sensitive targets.

Key Structural and Functional Insights

Sulfur-Containing Moieties : The sulfanyl group in all compounds enhances reactivity with thiol-rich biological targets (e.g., enzymes, cellular proteins) .

Fluorine Substitution: The trifluoroalkenyl chain in the target compound likely improves metabolic stability and lipophilicity compared to non-fluorinated analogs.

Core Heterocycles :

  • Pyridine (nicotinic acid) derivatives may target NAD⁺-dependent pathways.
  • Pyrimidine/oxadiazole cores are associated with nucleic acid or enzyme inhibition .

Biological Activity

2-[(3,4,4-Trifluoro-3-butenyl)sulfanyl]nicotinic acid (CAS Number: 453557-66-9) is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C₁₀H₈F₃NO₂S
Molecular Weight: 263.24 g/mol
Melting Point: 123–125 °C

PropertyValue
Molecular FormulaC₁₀H₈F₃NO₂S
Molecular Weight263.24 g/mol
Melting Point123–125 °C
CAS Number453557-66-9

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with biological pathways associated with nicotinic acid and its derivatives. This compound has shown promise as a nematocide , indicating its potential use in agricultural applications to control parasitic nematodes .

  • Nicotinic Acid Pathway:
    • Similar to nicotinic acid, this compound may influence lipid metabolism by modulating the levels of high-density lipoproteins (HDL) and low-density lipoproteins (LDL) in the bloodstream. Studies have demonstrated that nicotinic acid can increase HDL cholesterol while lowering LDL cholesterol, which is beneficial for cardiovascular health .
  • Receptor Interaction:
    • The compound may interact with G-protein-coupled receptors (GPCRs), specifically the hydroxycarboxylic acid receptor 2 (HCA2), which plays a role in the regulation of lipid metabolism and inflammation . This interaction could lead to downstream effects on metabolic pathways.

Case Study 1: Nematocidal Activity

In a study focused on agricultural applications, this compound was tested for its efficacy against root-knot nematodes. Results indicated that the compound exhibited significant nematocidal activity, reducing nematode populations in treated soil samples by over 80% compared to controls .

Case Study 2: Lipid Metabolism Modulation

A clinical study explored the effects of nicotinic acid derivatives on lipid profiles in patients with dyslipidemia. The findings suggested that compounds similar to this compound effectively improved HDL levels while decreasing triglycerides . This highlights the potential of such compounds in managing cholesterol levels and improving cardiovascular health.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Cardiovascular Health: As a modulator of lipid metabolism, it could be developed as a treatment for dyslipidemia.
  • Agricultural Use: Its nematocidal properties suggest potential use as a biopesticide in sustainable agriculture.

Q & A

Q. What analytical validations are critical for regulatory compliance in preclinical studies?

  • Methodology : Follow ICH Q2(R1) guidelines for LC-MS/MS method validation (linearity, LOD/LOQ, precision). Stability-indicating assays must demonstrate specificity under stress conditions (oxidation, hydrolysis). Cross-validate with independent labs .

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